5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide
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Overview
Description
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in various diseases.
Biochemical and Physiological Effects:
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been found to have antioxidant properties, which can help reduce oxidative stress in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide in lab experiments is its potential therapeutic applications in various fields of scientific research. Additionally, this compound has been found to have low toxicity levels, making it a safe option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide. One potential direction is the development of new derivatives of this compound to improve its solubility and efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide involves the reaction of 2-fluoroaniline with 2,3,4-trimethylbenzoic acid in the presence of phosphorus oxychloride and bromine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that this compound can inhibit the release of pro-inflammatory cytokines.
properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-9-10(2)12(8-13(17)11(9)3)16(20)19-15-7-5-4-6-14(15)18/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTLKFYUSOFCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6972070 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.